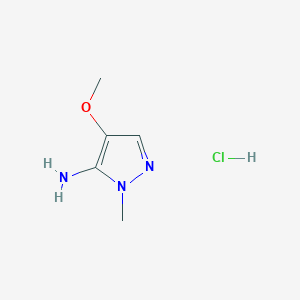
2-(3-aminopropyl)aniline dihydrochloride
説明
2-(3-aminopropyl)aniline dihydrochloride (2-APA-D) is an organic compound that is used in a variety of scientific and industrial applications. It is an amine-based compound that is a derivative of aniline and is used in a variety of synthetic processes. 2-APA-D has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a versatile compound that can be used to synthesize various other compounds, and has been used as a reagent in a variety of laboratory experiments.
科学的研究の応用
Arylation Reactions
2-(3-aminopropyl)aniline dihydrochloride has been explored in the context of oxidative radical arylation reactions. Hofmann et al. (2014) demonstrated that substituted 2-aminobiphenyls could be prepared from arylhydrazine hydrochlorides and anilines in biphasic radical arylation reactions, utilizing dioxygen from air as an oxidant. This process exhibited high ortho:meta regioselectivities, especially in anilines with a donor substituent in the para position, and was applicable on a gram scale (Hofmann, Jasch, & Heinrich, 2014).
Corrosion Inhibition
Khaled and Hackerman (2004) studied aniline derivatives, including 2-chloroaniline and 2-fluoroaniline, as potential copper corrosion inhibitors in hydrochloric acid solutions. They found that these compounds inhibited copper corrosion to some extent, with inhibition efficiencies increasing with higher concentrations. The study suggested a correlation between the structure of these aniline derivatives and their inhibition efficiencies (Khaled & Hackerman, 2004).
Aniline Degradation
Liu et al. (2002) isolated a bacterial strain, Delftia sp. AN3, capable of using aniline or acetanilide as sole carbon, nitrogen, and energy sources. This strain showed exceptional tolerance to aniline, growing in concentrations up to 53.8 mM. The study provided insights into the enzymes involved in aniline degradation, proposing a pathway for aniline degradation by Delftia sp. AN3 (Liu, Yang, Huang, Zhou, & Liu, 2002).
Polymer Synthesis
The electrosynthesis and properties of conducting polymers derived from aminobenzoic acids and aniline were explored by Thiemann and Brett (2001). They found that the polymers formed had enhanced rates of polymerization when aniline was added. The polymers were characterized using various spectroscopic methods, suggesting the formation of short-chain conducting polymers (Thiemann & Brett, 2001).
Immunosensor Development
Fusco et al. (2017) developed an impedimetric label-free immunosensor for detecting 2,4-Dichlorophenoxy Acetic Acid (2,4-D) herbicide. They used a nanocomposite AuNPs-PANABA-MWCNTs synthesized by electropolymerizing aniline and 3-aminobenzoic acid. This research demonstrated the potential of aniline-based copolymers in enhancing the sensitivity of antigen detection (Fusco, Gallo, Tortolini, Bollella, Ietto, De Mico, D'Annibale, Antiochia, Favero, & Mazzei, 2017).
特性
IUPAC Name |
2-(3-aminopropyl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c10-7-3-5-8-4-1-2-6-9(8)11;;/h1-2,4,6H,3,5,7,10-11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYHWMMZYNPENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222746 | |
| Record name | Benzenepropanamine, 2-amino-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenepropanamine, 2-amino-, dihydrochloride | |
CAS RN |
72447-61-1 | |
| Record name | Benzenepropanamine, 2-amino-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072447611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanamine, 2-amino-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}piperidine-1-carboxylate](/img/structure/B6604153.png)
![1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride](/img/structure/B6604154.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-oxazol-5-yl)propanoic acid](/img/structure/B6604158.png)
![2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol](/img/structure/B6604173.png)

![methyl (2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate hydrochloride](/img/structure/B6604189.png)

![tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6604196.png)
![tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6604211.png)
![6-oxaspiro[3.5]nonan-2-ol, Mixture of diastereomers](/img/structure/B6604215.png)

![6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6604240.png)
![rac-(5r,8r)-1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604252.png)